3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide follows IUPAC conventions for spirocyclic systems. The numbering begins at the oxygen atom of the benzofuran ring, with the spiro junction occurring at position 3 of the benzofuran (C3) and position 9' of the xanthene system. The carbohydrazide substituent at position 5 introduces an additional functional group (–CONHNH₂) that influences both molecular geometry and intermolecular interactions.
Key structural identifiers include:
| Feature | Description |
|---|---|
| Parent spiro system | Spiro[2-benzofuran-3,9'-xanthene] |
| Substituents | 3',6'-dihydroxy, 1-oxo (benzofuran), 5-carbohydrazide |
| Molecular formula | C₂₄H₁₇N₂O₇ |
| Stereochemical center | Spiro carbon (C3/C9') creating orthogonal ring orientation |
The systematic naming differentiates this compound from related derivatives through precise locant assignments for hydroxyl groups (3',6') and the carbohydrazide substituent.
X-ray Crystallographic Analysis of Spirocyclic Framework
While direct crystallographic data for this specific carbohydrazide derivative remains unpublished, analysis of analogous spiro[benzofuran-xanthene] systems reveals critical structural parameters. The xanthene moiety typically exhibits a folded conformation with a dihedral angle between its two aromatic rings ranging from 2.4° to 15.2°, as observed in brominated derivatives. The benzofuran component maintains near-perpendicular orientation relative to the xanthene plane, with torsion angles at the spiro junction measuring 85-92° in related structures.
Bond length analysis of comparable systems shows:
| Bond Type | Average Length (Å) | Observed Range (Å) |
|---|---|---|
| Spiro C–O (benzofuran) | 1.364 | 1.348–1.379 |
| Xanthene C–O (ether) | 1.407 | 1.392–1.421 |
| Carbonyl (C=O) | 1.224 | 1.213–1.231 |
| Hydrazide N–N | 1.381 | 1.367–1.395 |
The spiro carbon demonstrates tetrahedral geometry with bond angles of 109.5° ± 1.2°, while the xanthene oxygen maintains typical ether bond angles of 117.6° ± 0.8°.
Conformational Dynamics of Benzofuran-Xanthene Hybrid System
Molecular dynamics simulations of related spirocyclic compounds reveal three primary conformational states:
- Planar xanthene (2-5° inter-ring dihedral)
- Moderately folded (10-15° dihedral)
- Highly twisted (>20° dihedral)
The energy barrier between these states measures approximately 4.8 kcal/mol, with the moderately folded conformation being most prevalent in crystalline phases. The carbohydrazide substituent introduces additional steric constraints, particularly through:
- Restricted rotation about the C5–CO bond (barrier ~6.2 kcal/mol)
- Intramolecular hydrogen bonding between hydrazide NH and xanthene hydroxyl groups
Variable-temperature NMR studies of analogous compounds show coalescence temperatures near 320 K for xanthene ring flipping, suggesting rapid interconversion at room temperature.
Hydrogen Bonding Network Analysis in Solid-State Structure
The crystal packing of similar derivatives reveals an extensive hydrogen bonding network involving:
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| 3'-OH | Xanthene ether O | 2.712 | 156.4 |
| 6'-OH | Carbonyl O | 2.654 | 147.8 |
| Hydrazide NH | Adjacent molecule OH | 2.831 | 142.1 |
| Hydrazide NH₂ | Benzofuran ring π | 3.214 | 125.3 |
These interactions create a three-dimensional network stabilized by:
- O–H⋯O hydrogen bonds (2.65–2.83 Å)
- N–H⋯O interactions (2.81–3.02 Å)
- C–H⋯π contacts (3.11–3.28 Å)
Properties
Molecular Formula |
C21H14N2O6 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide |
InChI |
InChI=1S/C21H14N2O6/c22-23-19(26)10-1-4-13-16(7-10)21(29-20(13)27)14-5-2-11(24)8-17(14)28-18-9-12(25)3-6-15(18)21/h1-9,24-25H,22H2,(H,23,26) |
InChI Key |
HVCUQDNWYXULGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NN)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Overview and Key Intermediates
The synthesis of 3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide proceeds via two primary stages:
- Formation of the spiroxanthene-benzofuran core .
- Introduction of the carbohydrazide moiety .
Spiroxanthene-Benzofuran Core Synthesis
The spiroxanthene scaffold is typically constructed through Friedel-Crafts acylation or acid-catalyzed cyclization. For example:
- Friedel-Crafts acylation : Reacting 4,4'-oxydiphthalic anhydride with resorcinol derivatives under solvent-free conditions at 180–190°C yields xanthene intermediates.
- Acid-catalyzed cyclization : Methanesulfonic acid (MSA) in aqueous or neat conditions facilitates spiro-ring formation from phthalic anhydride and phenolic precursors.
Representative Protocol (Adapted from and):
- Reactants : 4,4'-oxydiphthalic anhydride (1 equiv) and 3,5-dihydroxybenzoic acid (4 equiv).
- Conditions : NH$$_4$$Cl catalyst, solvent-free, 180°C, 4–6 h.
- Outcome : Spiroxanthene-ester intermediate (yield: 72–89%).
Hydrazide Functionalization
The ester group at position 5 of the spiroxanthene-benzofuran core is converted to carbohydrazide via hydrazinolysis.
Advanced Synthetic Strategies
One-Pot Synthesis
Recent advancements enable tandem cyclization-hydrazinolysis in a single reactor:
Characterization and Quality Control
Critical analytical methods for intermediate and final product validation include:
Industrial-Scale Production
For bulk synthesis, continuous-flow reactors and automated systems are prioritized:
- Continuous-flow protocol :
- Step 1 : Cyclization in a microreactor (residence time: 10 min, 180°C).
- Step 2 : Hydrazinolysis in a packed-bed reactor (60°C, 2 h).
- Yield : 82% with >90% purity, reducing processing time by 40% compared to batch methods.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The oxo group can be reduced to hydroxyl groups under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbohydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the carbohydrazide group under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of fluorescent dyes and sensors
Mechanism of Action
The mechanism by which 3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbohydrazide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The hydroxyl and oxo groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions. The spiro linkage provides structural rigidity, enhancing the compound’s stability and specificity .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₅H₁₅N₃O₉ (derived from carboxyfluorescein by replacing -COOH with -CONHNH₂) .
- Molecular Weight : ~473.39 g/mol (based on FAM NHS ester analogs) .
- Solubility : Expected to dissolve in polar aprotic solvents like DMF and DMSO, similar to fluorescein derivatives .
- Applications: Potential use in bioimaging, fluorescent probes, and chemical sensing due to its hydrazide reactivity and fluorescence properties .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights structural differences and functional group variations among the target compound and related xanthene derivatives:
Spectroscopic and Physical Properties
| Property | Target Compound | 5(6)-Carboxyfluorescein | Erythrosine | FITC |
|---|---|---|---|---|
| Fluorescence λem | ~520 nm (estimated) | 515–520 nm | ~530 nm | 520–530 nm |
| Solubility | DMF, DMSO | Water (pH-dependent) | Ethanol, DMSO | DMSO, DMF |
| Quantum Yield | Moderate | High | Low | High |
| Stability | Light-sensitive | pH-sensitive | Heat-stable | Light-sensitive |
(Data synthesized from )
Biological Activity
3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and anti-inflammatory activities, supported by various studies and findings.
- Molecular Formula : C21H12O7
- Molecular Weight : 376.32 g/mol
- Melting Point : >300°C
- Solubility : Soluble in DMSO
- Appearance : Yellow to orange solid
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on benzofuran derivatives showed broad-spectrum activity against various bacteria and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 50 | Gram-positive bacteria |
| Compound B | 100 | Gram-negative bacteria |
| Compound C | 200 | Fungal strains |
These findings suggest that modifications in the structure can enhance the efficacy against specific pathogens.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. A study reported that derivatives of benzofuran exhibited DPPH scavenging activities ranging from 84% to 90%, indicating strong radical scavenging capabilities.
Table 2: DPPH Scavenging Activity of Related Compounds
| Compound | % DPPH Scavenging |
|---|---|
| Compound A | 84.16 |
| Compound B | 86.42 |
| Compound C | 90.52 |
The high percentages of DPPH scavenging suggest that these compounds could be effective in preventing oxidative stress-related diseases.
Anti-inflammatory Activity
In vitro studies have demonstrated that compounds related to this compound possess anti-inflammatory properties. For example, stabilization of human red blood cell membranes was observed, indicating potential for therapeutic applications in inflammatory conditions.
Table 3: HRBC Membrane Stabilization Percentages
| Compound | Stabilization (%) |
|---|---|
| Compound A | 86.70 |
| Compound B | 73.67 |
| Compound C | 29.67 |
Case Studies
- Study on DNA Gyrase Inhibition : A specific derivative demonstrated inhibition of E. coli DNA gyrase B with an IC50 value of 9.80 µM, comparable to standard antibiotics like ciprofloxacin . This suggests potential for development as an antibacterial agent.
- Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that certain derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
